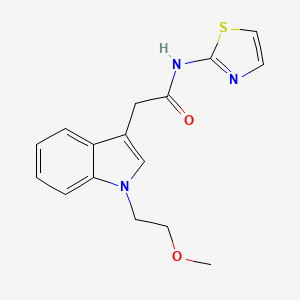
2-(1-(2-methoxyethyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(2-methoxyethyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-methoxyethyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 2-methoxyethyl Group: The 2-methoxyethyl group can be introduced via alkylation of the indole nitrogen using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Acylation with Thiazole: The final step involves the acylation of the indole derivative with thiazole-2-carboxylic acid chloride in the presence of a base like triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反应分析
Types of Reactions
2-(1-(2-methoxyethyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole or thiazole derivatives.
科学研究应用
2-(1-(2-methoxyethyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biology: It is used in biochemical assays to study its effects on cellular processes and pathways.
Industry: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor in the production of other valuable chemicals.
作用机制
The mechanism of action of 2-(1-(2-methoxyethyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(1-(2-methoxyethyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide: shares similarities with other indole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combined indole and thiazole moieties, which confer distinct chemical and biological properties
属性
分子式 |
C16H17N3O2S |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
2-[1-(2-methoxyethyl)indol-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H17N3O2S/c1-21-8-7-19-11-12(13-4-2-3-5-14(13)19)10-15(20)18-16-17-6-9-22-16/h2-6,9,11H,7-8,10H2,1H3,(H,17,18,20) |
InChI 键 |
ZFGHGCFVORSULX-UHFFFAOYSA-N |
规范 SMILES |
COCCN1C=C(C2=CC=CC=C21)CC(=O)NC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dichlorobenzamide](/img/structure/B12176902.png)
![N-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine](/img/structure/B12176905.png)
![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide](/img/structure/B12176910.png)
![N-[4-(acetylamino)phenyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide](/img/structure/B12176918.png)
![4-(1,3-benzothiazol-2-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B12176925.png)
![tert-butyl (2-{[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate](/img/structure/B12176932.png)
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-6-propyl-4H-chromen-4-one](/img/structure/B12176939.png)

![ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B12176951.png)
![(4E)-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12176953.png)

![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12176975.png)

